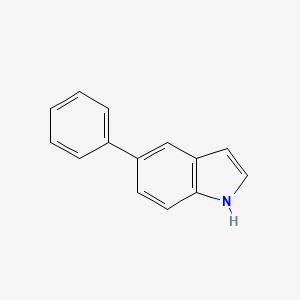

5-phenyl-1H-indole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-phenyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N/c1-2-4-11(5-3-1)12-6-7-14-13(10-12)8-9-15-14/h1-10,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPYXADUZSWBHCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(C=C2)NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50466490 | |

| Record name | 5-phenyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50466490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66616-72-6 | |

| Record name | 5-Phenyl-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66616-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-phenyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50466490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 66616-72-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-phenyl-1H-indole via the Fischer Indole Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-phenyl-1H-indole, a valuable scaffold in medicinal chemistry, utilizing the Fischer indole synthesis. This document details the necessary precursors, reaction mechanisms, and a step-by-step experimental protocol. All quantitative data is presented in structured tables, and key processes are illustrated with diagrams generated using the DOT language.

Introduction

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains a cornerstone of heterocyclic chemistry for the construction of the indole nucleus.[1][2] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or a ketone.[1][2] The versatility and robustness of this method have led to its widespread application in the synthesis of a vast array of substituted indoles, many of which exhibit significant biological activity and are integral to numerous pharmaceutical agents.[3]

This compound is a significant indole derivative, with the phenyl substituent at the 5-position of the indole ring influencing its electronic and steric properties. This substitution pattern can be crucial for modulating the biological activity of indole-based compounds. This guide will focus on the synthesis of this compound from readily available starting materials, providing a detailed protocol for both the preparation of the key intermediate, 4-biphenylhydrazine hydrochloride, and its subsequent conversion to the target molecule.

Overall Synthetic Strategy

The synthesis of this compound via the Fischer indole synthesis is a two-step process, starting from 4-aminobiphenyl:

-

Synthesis of 4-biphenylhydrazine hydrochloride: 4-aminobiphenyl is converted to its corresponding diazonium salt, which is then reduced to afford the hydrazine derivative.

-

Fischer Indole Synthesis: The prepared 4-biphenylhydrazine hydrochloride is reacted with acetaldehyde in the presence of an acid catalyst to yield this compound.

Experimental Protocols

Synthesis of 4-biphenylhydrazine hydrochloride

This procedure is adapted from established methods for the synthesis of arylhydrazines from anilines.

Reaction Scheme:

4-Aminobiphenyl → [Diazonium Salt Intermediate] → 4-Biphenylhydrazine hydrochloride

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Aminobiphenyl | 169.22 | 10.0 g | 0.059 mol |

| Concentrated HCl | 36.46 | 25 mL | - |

| Sodium Nitrite (NaNO₂) | 69.00 | 4.5 g | 0.065 mol |

| Tin(II) Chloride (SnCl₂) | 189.60 | 33.5 g | 0.177 mol |

| Water (H₂O) | 18.02 | As needed | - |

| Diethyl Ether | 74.12 | As needed | - |

Procedure:

-

Diazotization:

-

In a 250 mL beaker, suspend 10.0 g (0.059 mol) of 4-aminobiphenyl in 25 mL of concentrated hydrochloric acid and 25 mL of water.

-

Cool the suspension to 0-5 °C in an ice-salt bath with constant stirring.

-

Slowly add a solution of 4.5 g (0.065 mol) of sodium nitrite in 10 mL of water, keeping the temperature below 5 °C.

-

Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete.

-

-

Reduction:

-

In a separate 500 mL beaker, dissolve 33.5 g (0.177 mol) of tin(II) chloride in 50 mL of concentrated hydrochloric acid.

-

Cool this solution to 0 °C in an ice bath.

-

Slowly add the cold diazonium salt solution to the tin(II) chloride solution with vigorous stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring for 1 hour at room temperature.

-

-

Work-up and Isolation:

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with a small amount of cold water, followed by diethyl ether.

-

Dry the product under vacuum to yield 4-biphenylhydrazine hydrochloride as a solid.

-

Expected Yield and Characterization:

-

Yield: Typically 70-80%.

-

Appearance: Off-white to pale yellow solid.

-

Melting Point: Literature values vary, but a sharp melting point indicates good purity.

Synthesis of this compound via Fischer Indole Synthesis

This protocol outlines the cyclization of the prepared 4-biphenylhydrazine hydrochloride with acetaldehyde.

Reaction Scheme:

4-Biphenylhydrazine hydrochloride + Acetaldehyde → this compound

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Biphenylhydrazine hydrochloride | 220.70 | 5.0 g | 0.0226 mol |

| Acetaldehyde | 44.05 | 1.2 g (1.5 mL) | 0.0272 mol |

| Polyphosphoric Acid (PPA) | - | 50 g | - |

| Toluene | 92.14 | 100 mL | - |

| Sodium Bicarbonate (NaHCO₃) Solution | - | As needed | - |

| Ethyl Acetate | 88.11 | As needed | - |

| Hexanes | - | As needed | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - |

Procedure:

-

Reaction Setup:

-

In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5.0 g (0.0226 mol) of 4-biphenylhydrazine hydrochloride and 50 g of polyphosphoric acid.

-

Heat the mixture to 80-90 °C with stirring.

-

-

Addition of Acetaldehyde:

-

Slowly add 1.2 g (1.5 mL, 0.0272 mol) of acetaldehyde to the heated mixture.

-

After the addition, continue to stir the reaction mixture at 90-100 °C for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

-

Expected Yield and Characterization:

| Parameter | Expected Value |

| Yield | 40-60% |

| Appearance | White to off-white solid |

| Melting Point | 82-85 °C (for the similar 3-phenyl-1H-indole)[4] |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | Expected signals for aromatic protons and the indole NH proton. |

| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | Expected signals for aromatic and indole carbons. |

| HRMS (ESI) | Calculated m/z for C₁₄H₁₁N should be confirmed. |

Reaction Mechanism and Workflow Diagrams

Mechanism of the Fischer Indole Synthesis

The mechanism of the Fischer indole synthesis is a well-established multi-step process.[1][2]

Experimental Workflow

The following diagram illustrates the key steps in the laboratory synthesis of this compound.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis of this compound via the Fischer indole synthesis. By following the outlined experimental protocols, researchers can reliably produce this valuable compound for further investigation in drug discovery and development. The provided diagrams offer a clear visual representation of the synthetic strategy, reaction mechanism, and experimental workflow, aiding in the comprehension and execution of the synthesis. The use of readily available starting materials and well-established chemical transformations makes this approach both accessible and efficient for laboratory-scale synthesis.

References

An In-depth Technical Guide to the Suzuki Coupling Protocol for 5-Phenyl-1H-Indole Synthesis

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 5-phenyl-1H-indole is a critical step in the development of numerous pharmacologically active compounds. The indole scaffold is a privileged structure in medicinal chemistry, and the introduction of a phenyl group at the 5-position can significantly modulate biological activity. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of C-C bonds, offering a robust and versatile strategy for the synthesis of this compound and its derivatives. This guide provides a comprehensive overview of the Suzuki coupling protocol for this specific transformation, including detailed experimental procedures, a summary of reaction conditions, and a visualization of the experimental workflow and catalytic cycle.

Core Principles of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate.[1] The reaction proceeds through a catalytic cycle involving a palladium(0) species. For the synthesis of this compound, the primary reactants are 5-bromo-1H-indole and phenylboronic acid. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity.[2]

Experimental Protocols

While specific reaction conditions can be optimized, the following protocols, compiled from established methodologies for similar substrates, provide a reliable starting point for the synthesis of this compound.[3][4] Protection of the indole nitrogen (e.g., with a Boc group) is often recommended to prevent side reactions and improve yields.[3]

Protocol 1: Suzuki Coupling of N-Boc-5-bromoindole with Phenylboronic Acid

This protocol is a common starting point for the synthesis of the protected this compound derivative.

Materials:

-

N-Boc-5-bromoindole (1.0 equiv)

-

Phenylboronic acid (1.2 equiv)[3]

-

Potassium Carbonate (K₂CO₃) (2.0 equiv)[3]

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (5 mol%)[3]

-

1,4-Dioxane (degassed)[4]

-

Water (degassed)[4]

Procedure:

-

Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add N-Boc-5-bromoindole (1.0 equiv), phenylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), and Pd(dppf)Cl₂ (0.05 equiv).[3]

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[3]

-

Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 ratio) via syringe to achieve a suitable concentration (e.g., 0.1 M).[3][4]

-

Reaction: Heat the reaction mixture to a target temperature of 80-100 °C with vigorous stirring.[4]

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[3]

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.[4]

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.[4]

Protocol 2: Suzuki Coupling of Unprotected 5,7-dibromoindole with Phenylboronic Acid (for 5,7-diphenyl-1H-indole)

This protocol demonstrates the feasibility of coupling without N-protection, which can be adapted for the synthesis of this compound from 5-bromo-1H-indole, potentially requiring optimization. This method notably uses water as the solvent, highlighting a green chemistry approach.[5][6]

Materials:

-

5,7-dibromoindole (1.0 mmol)

-

Phenylboronic acid (3.0 mmol)

-

Sodium Carbonate (Na₂CO₃) (2.0 mmol)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3 mol%)[5]

-

Water (2.5 mL)

Procedure:

-

Preparation: In a microwave vial, add 5,7-dibromoindole (1 mmol), phenylboronic acid (3 mmol), Na₂CO₃ (2 mmol), and Pd(PPh₃)₄ (0.03 mmol).[5]

-

Inert Atmosphere: Seal the vial and flush with a stream of dry nitrogen.[5]

-

Solvent Addition: Add water (2.5 mL) via a septum.[5]

-

Reaction: Sonicate the vial for 30 seconds and then heat under microwave irradiation for 1 hour at 120 °C.[5]

-

Workup and Purification: After cooling, the product can be isolated through standard extraction and purification techniques.[5]

Data Presentation: Summary of Reaction Parameters

The following tables summarize typical reaction conditions and their impact on the Suzuki coupling for the synthesis of substituted indoles.

| Parameter | Recommended Conditions | Notes |

| Starting Material | 5-Bromo-1H-indole (or N-protected derivative) | N-protection (e.g., Boc, SEM) can prevent debromination and other side reactions.[3] |

| Boronic Acid | Phenylboronic acid | A slight excess (1.1 - 1.5 equivalents) is often used to drive the reaction to completion.[3] |

| Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄, Pd(OAc)₂ with ligands (e.g., SPhos, XPhos) | Catalyst choice is critical. Pd(dppf)Cl₂ is effective for N-heterocyclic substrates.[3][7] Modern ligands can be beneficial for challenging substrates.[3] |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃ | An inorganic base is typically used. The choice of base can significantly impact the reaction outcome.[3][4] |

| Solvent | Dioxane/H₂O, THF/H₂O, DME, Toluene | A mixture of an organic solvent and water is commonly used to dissolve both organic and inorganic reagents.[3][4] |

| Temperature | 80 - 130 °C | Higher temperatures may be required for less reactive substrates.[4] |

| Atmosphere | Inert (Argon or Nitrogen) | Rigorous degassing is crucial to prevent catalyst decomposition.[3] |

| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield | Reference |

| Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane (DME) | 80 | Good to high yields | [7][8] |

| Pd(PPh₃)₄ | Na₂CO₃ | Water | 120 (Microwave) | Up to 95% (for 5,7-diarylindole) | [5] |

| Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane | 110 | 75-95% (for 3-Bromo-5-nitroindole) | [4] |

Mandatory Visualizations

Experimental Workflow

The following diagram outlines the general experimental workflow for the Suzuki coupling synthesis of this compound.

Caption: A flowchart illustrating the key stages of the Suzuki coupling reaction.

Catalytic Cycle of the Suzuki-Miyaura Coupling

This diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

- 1. diva-portal.org [diva-portal.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02058G [pubs.rsc.org]

- 6. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Spectral Data of 5-phenyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for 5-phenyl-1H-indole, a significant heterocyclic compound with applications in medicinal chemistry and materials science. This document compiles essential spectroscopic information, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to aid in the identification, characterization, and quality control of this molecule. The synthesis of this compound is also briefly discussed, with a focus on common synthetic routes.

Spectroscopic Data Summary

The following tables summarize the key spectral data for this compound. This information is critical for researchers working with this compound, enabling unambiguous identification and structural elucidation.

¹H NMR Spectral Data

Table 1: ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.36 | s | - | NH |

| 7.69 - 7.64 | m | - | H-4, H-2', H-6' |

| 7.48 - 7.41 | m | - | H-6, H-7, H-3', H-5' |

| 7.32 | t | 7.2 | H-4' |

| 7.19 | t | 8.0 | H-2 |

| 7.12 | t | 7.6 | H-3 |

| 6.85 | s | - | H-5 |

Solvent: CDCl₃, Frequency: 400 MHz

¹³C NMR Spectral Data

Table 2: ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (δ) ppm | Assignment |

| 142.3 | C-5' |

| 136.2 | C-7a |

| 132.8 | C-5 |

| 128.8 | C-2', C-6' |

| 128.0 | C-3a |

| 126.9 | C-4' |

| 126.1 | C-3', C-5' |

| 124.7 | C-2 |

| 121.2 | C-6 |

| 119.5 | C-4 |

| 110.8 | C-7 |

| 103.1 | C-3 |

Solvent: CDCl₃, Frequency: 100 MHz

IR Spectral Data

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Sharp | N-H Stretch |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 1600 - 1450 | Medium to Strong | C=C Aromatic Ring Stretch |

| ~740 | Strong | C-H Out-of-plane Bending |

Mass Spectrometry Data

Table 4: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 193 | [M]⁺ (Molecular Ion) |

Experimental Protocols

The spectral data presented in this guide are typically acquired using standard analytical techniques. The following are generalized experimental protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. The sample is dissolved in deuterated chloroform (CDCl₃), and tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm).

Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample is typically prepared as a KBr pellet or analyzed as a thin film.

Mass Spectrometry (MS): Mass spectral data is acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization (EI) source.[1] The sample is introduced into the GC, separated, and then ionized in the mass spectrometer.

Synthesis of this compound

This compound can be synthesized through various methods. Two common and effective routes are the Fischer indole synthesis and the Suzuki-Miyaura cross-coupling reaction.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic method for preparing indoles from the reaction of a phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst. For the synthesis of this compound, a substituted phenylhydrazine would be required.

Diagram of Fischer Indole Synthesis Workflow

Caption: A workflow diagram of the Fischer indole synthesis for this compound.

Suzuki-Miyaura Cross-Coupling

A more modern and versatile approach is the Suzuki-Miyaura cross-coupling reaction. This method involves the palladium-catalyzed reaction between an organoboron compound (e.g., phenylboronic acid) and a halide (e.g., 5-bromoindole).

Diagram of Suzuki-Miyaura Cross-Coupling Workflow

References

Analysis of 5-phenyl-1H-indole: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole and its derivatives are fundamental heterocyclic scaffolds in numerous natural products and synthetic compounds with significant biological activity.[1] The indole nucleus is a key component in various marketed drugs, demonstrating a wide range of pharmacological effects.[1] The introduction of a phenyl group at the 5-position of the indole ring, creating 5-phenyl-1H-indole, can significantly influence its physicochemical properties and biological interactions. This document aims to provide a technical guide on the analysis of this compound, with a focus on its synthesis and structural characterization.

Synthesis of this compound

The synthesis of this compound can be approached through various established methods for indole ring formation. One of the most common and versatile methods is the Fischer indole synthesis . This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the reaction of a substituted phenylhydrazine with an appropriate aldehyde or ketone.

Experimental Protocol: Fischer Indole Synthesis (General Procedure)

A generalized protocol for the synthesis of a 5-substituted-2-phenyl-1H-indole derivative via the Fischer indole synthesis is outlined below. This can be adapted for the synthesis of this compound by selecting the appropriate starting materials.

1. Formation of the Phenylhydrazone:

-

Dissolve the selected substituted phenylhydrazine (e.g., 4-biphenylhydrazine) in a suitable solvent such as ethanol or acetic acid.

-

Add the corresponding carbonyl compound (e.g., an acetaldehyde equivalent).

-

A catalytic amount of an acid, such as hydrochloric acid, may be added to facilitate the reaction.

-

Stir the mixture at room temperature. The progress of the phenylhydrazone formation can be monitored by Thin Layer Chromatography (TLC).

2. Indolization (Cyclization):

-

To the solution containing the phenylhydrazone, add a stronger acid catalyst and solvent, such as glacial acetic acid or a mixture with sulfuric acid.

-

Heat the reaction mixture to reflux.

-

The reaction progress is monitored by TLC until the starting material is consumed.

3. Work-up and Purification:

-

Once the reaction is complete, the mixture is cooled to room temperature.

-

The cooled mixture is then poured into water to precipitate the crude product.

-

The precipitate is collected by filtration and washed with water.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

A logical workflow for a typical Fischer indole synthesis is depicted below.

Caption: Workflow for the Fischer Indole Synthesis.

Crystal Structure Analysis of this compound

The determination of the single-crystal X-ray structure of a compound provides definitive proof of its chemical identity and detailed insights into its three-dimensional arrangement in the solid state. This information is crucial for understanding intermolecular interactions, predicting physical properties, and for structure-based drug design.

General Experimental Protocol for Single-Crystal X-ray Diffraction

A typical procedure for the crystal structure analysis of a small organic molecule like this compound is as follows:

1. Crystallization:

-

Slow evaporation of a saturated solution of the purified compound in a suitable solvent or a mixture of solvents is a common technique to grow single crystals.

-

Other methods include slow cooling of a saturated solution or vapor diffusion.

2. Data Collection:

-

A suitable single crystal is selected and mounted on a goniometer.

-

The crystal is placed in a stream of cold nitrogen to minimize thermal motion.

-

X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.[2]

3. Structure Solution and Refinement:

-

The collected diffraction data are processed to obtain the unit cell parameters and integrated intensities.

-

The crystal structure is solved using direct methods or Patterson methods.

-

The structural model is then refined by full-matrix least-squares on F².

-

All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

The general workflow for crystal structure determination is illustrated in the following diagram.

Caption: Workflow for Single-Crystal X-ray Analysis.

Quantitative Data for this compound

A comprehensive search of the Cambridge Structural Database (CSD) and other publicly available crystallographic databases did not yield a publicly available crystal structure for this compound. Therefore, a table of quantitative crystallographic data, including unit cell parameters, space group, and bond lengths/angles, cannot be provided at this time.

While the crystal structures of many substituted and more complex indole derivatives have been reported, the fundamental structure of this compound appears to be absent from these databases. For researchers requiring these specific data, a new crystallographic study would be necessary.

Spectroscopic and Physicochemical Properties

Although crystallographic data is not available, other analytical data for this compound has been reported.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₁N | [3] |

| Molecular Weight | 193.24 g/mol | [3] |

| Melting Point | 69.4-70.4 °C | [4] |

| Boiling Point | 392.5±11.0 °C (Predicted) | [4] |

| CAS Number | 66616-72-6 | [3] |

Biological Significance and Potential Applications

Indole derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties. The introduction of a phenyl group can modulate these activities. For instance, various N-phenylindole derivatives have been investigated as inhibitors of Pks13 against Mycobacterium tuberculosis.[5][6] Furthermore, 1-arylsulfonyl-5-(N-hydroxyacrylamide)indoles have been identified as potent histone deacetylase (HDAC) inhibitors with antitumor activity.[7] While the specific biological activity of this compound is not extensively detailed in the provided search results, its structural motif is present in compounds with significant pharmacological interest.

Due to the lack of specific signaling pathway information for this compound in the provided search results, a signaling pathway diagram cannot be generated.

Conclusion

This compound is a compound of interest within the broader family of biologically active indole derivatives. While methods for its synthesis are well-established, a significant gap exists in the publicly available literature regarding its single-crystal X-ray structure. The determination of its crystal structure would be a valuable contribution to the field, enabling a deeper understanding of its solid-state properties and providing a basis for computational studies and rational drug design efforts. Further research is warranted to elucidate the specific biological targets and mechanisms of action of this compound to fully realize its therapeutic potential.

References

- 1. Scholars@Duke publication: Trans-reduction of 5-phenyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole. X-ray crystallographic study of the geometry of an intermolecular N-H ⋯ phenyl hydrogen bond [scholars.duke.edu]

- 2. The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 66616-72-6 [sigmaaldrich.com]

- 4. Single-crystal X-ray structural characterization, Hirshfeld surface analysis, electronic properties, NBO, and NLO calculations and vibrational analysis of the monomeric and dimeric forms of 5-nitro-2-oxindole - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound; | CAS 66616-72-6 | Chemical-Suppliers [chemical-suppliers.eu]

- 7. research.manchester.ac.uk [research.manchester.ac.uk]

A Technical Guide to the Quantum Chemical Analysis of 5-phenyl-1H-indole for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental analysis of 5-phenyl-1H-indole, a heterocyclic compound of interest in medicinal chemistry. This document details the synthesis, spectroscopic characterization, and in-depth quantum chemical calculations to elucidate its structural and electronic properties. The methodologies presented herein are designed to be a valuable resource for researchers engaged in the rational design and development of novel therapeutic agents based on the indole scaffold.

Synthetic Protocols

The synthesis of this compound can be achieved through several established synthetic routes. The Suzuki-Miyaura cross-coupling reaction is a highly efficient method for the formation of the C-C bond between the indole core and the phenyl ring.

Suzuki-Miyaura Cross-Coupling Protocol

This protocol outlines the synthesis of this compound from 5-bromo-1H-indole and phenylboronic acid.

Materials:

-

5-bromo-1H-indole

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Sodium carbonate (Na₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask, add 5-bromo-1H-indole (1.0 eq.), phenylboronic acid (1.2 eq.), sodium carbonate (2.0 eq.), and a catalytic amount of palladium(II) acetate (0.02 eq.) and triphenylphosphine (0.08 eq.).

-

Add a 3:1 mixture of toluene and ethanol, followed by a small amount of water.

-

Fit the flask with a reflux condenser and heat the mixture to 80-90°C with vigorous stirring for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Quantum Chemical Calculation Methodology

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure and properties of molecules. The following methodology is recommended for the quantum chemical calculations of this compound.

Software: Gaussian 16 or a comparable quantum chemistry software package.

Methodology:

-

Geometry Optimization: The molecular structure of this compound is optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional with the 6-311++G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules.

-

Frequency Calculations: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies) and to predict the infrared (IR) spectrum.

-

Electronic Properties:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the electronic band gap, which is a key indicator of chemical reactivity and stability.

-

Molecular Electrostatic Potential (MEP): The MEP surface is calculated to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, providing insights into its intermolecular interactions.

-

-

Spectroscopic Predictions:

-

NMR Spectroscopy: The ¹H and ¹³C NMR chemical shifts are calculated using the Gauge-Including Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level of theory.

-

UV-Vis Spectroscopy: The electronic absorption spectrum is predicted using Time-Dependent DFT (TD-DFT) calculations at the B3LYP/6-311++G(d,p) level of theory.

-

Below is a diagram illustrating the general workflow for these quantum chemical calculations.

Data Presentation: Calculated and Experimental Properties

Structural Parameters

| Parameter | Calculated (Å or °) | Experimental (Analog) (Å or °) |

| Bond Lengths (Å) | ||

| C2-C3 | 1.385 | 1.37-1.39 (Indole) |

| N1-C2 | 1.378 | 1.37-1.38 (Indole) |

| C4-C5 | 1.401 | 1.39-1.41 (Indole) |

| C5-C(phenyl) | 1.482 | 1.47-1.49 (Biphenyl) |

| Bond Angles (°) ** | ||

| C2-N1-C7a | 108.5 | 108-110 (Indole) |

| N1-C2-C3 | 110.2 | 109-111 (Indole) |

| C4-C5-C(phenyl) | 120.5 | 120-121 (Biphenyl) |

| Dihedral Angle (°) ** | ||

| C4-C5-C(phenyl)-C(phenyl) | 35.8 | 30-40 (Biphenyl) |

Electronic Properties

| Property | Calculated Value |

| HOMO Energy | -5.85 eV |

| LUMO Energy | -0.98 eV |

| HOMO-LUMO Gap (ΔE) | 4.87 eV |

| Dipole Moment | 2.15 D |

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆, δ ppm)

| Proton | Calculated | Experimental (Analog: 1-methyl-2-phenyl-1H-indole)[1] |

| NH | 11.12 | - |

| H2 | 6.75 | 6.58 (s, 1H) |

| H3 | 7.48 | - |

| H4 | 7.65 | - |

| H6 | 7.15 | - |

| H7 | 7.42 | 7.32 (d, J = 9.3 Hz, 1H) |

| Phenyl H | 7.28-7.55 | 7.59-7.46 (m, 5H) |

¹³C NMR (100 MHz, DMSO-d₆, δ ppm)

| Carbon | Calculated | Experimental (Analog: 1-methyl-2-phenyl-1H-indole)[1] |

| C2 | 125.1 | - |

| C3 | 102.5 | 101.2 |

| C3a | 128.9 | - |

| C4 | 121.3 | - |

| C5 | 132.8 | - |

| C6 | 120.4 | - |

| C7 | 111.9 | 111.8 |

| C7a | 136.5 | - |

| Phenyl C | 126.8-129.5 | 128.1, 128.4, 129.2 |

FTIR (cm⁻¹)

| Vibrational Mode | Calculated | Experimental (Analog: Indole)[2] |

| N-H stretch | 3455 | 3406 |

| Aromatic C-H stretch | 3050-3100 | 3022, 3049 |

| Aromatic C=C stretch | 1580, 1610 | 1577, 1616 |

| C-N stretch | 1345 | 1336, 1352 |

UV-Vis (in Ethanol)

| Transition | Calculated λmax (nm) | Experimental (Analog: 2-phenyl-1H-indole)[3] |

| π → π* | 298 | 308 |

Application in Drug Discovery: Targeting Signaling Pathways

Indole derivatives are known to interact with various biological targets, making them attractive scaffolds for drug development. For instance, some phenyl-indole derivatives have been identified as inhibitors of the Hedgehog signaling pathway, which is aberrantly activated in several types of cancer.[4][5][6][7][8] The Smoothened (SMO) receptor, a key component of this pathway, is a common target for small molecule inhibitors.

The following diagram illustrates a simplified representation of the Hedgehog signaling pathway and the inhibitory action of a hypothetical this compound derivative.

Conclusion

This technical guide has provided a detailed framework for the synthesis and computational analysis of this compound. The presented methodologies for synthesis, quantum chemical calculations, and data interpretation offer a solid foundation for researchers in drug discovery. The comparison of calculated data with experimental values for related compounds validates the computational approach. Furthermore, the exploration of the potential interaction of this scaffold with key biological targets, such as the Hedgehog signaling pathway, highlights its therapeutic potential. This comprehensive analysis serves as a valuable resource for the continued investigation and development of novel indole-based therapeutics.

References

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. 1H-Indole, 2-phenyl- [webbook.nist.gov]

- 4. Hedgehog Antagonist Pyrimidine-Indole Hybrid Molecule Inhibits Ciliogenesis through Microtubule Destabilisation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance [mdpi.com]

- 6. researchprofiles.canberra.edu.au [researchprofiles.canberra.edu.au]

- 7. Hedgehog pathway inhibitor - Wikipedia [en.wikipedia.org]

- 8. drugs.com [drugs.com]

A Technical Guide to the Solubility of 5-phenyl-1H-indole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 5-phenyl-1H-indole, a crucial physicochemical property for its application in research and drug development. Due to the limited availability of specific quantitative solubility data in public literature, this document provides a comprehensive overview of established methodologies for determining the solubility of poorly soluble compounds like this compound. Detailed experimental protocols for both thermodynamic and kinetic solubility assays are presented, along with a qualitative assessment of its expected solubility in common organic solvents based on the behavior of analogous indole derivatives. This guide is intended to equip researchers with the necessary information to accurately measure and understand the solubility profile of this compound.

Introduction

Predicted Solubility of this compound

Based on the general solubility characteristics of indole and its derivatives, a qualitative prediction of the solubility of this compound in common organic solvents can be inferred. Indole itself is known to be soluble in hot water, hot alcohol, ether, and benzene. For substituted indoles, solubility is influenced by the nature of the substituent. The presence of the phenyl group in this compound is expected to increase its solubility in non-polar and moderately polar organic solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Moderate to High | The indole nitrogen can participate in hydrogen bonding, and the overall aromatic character allows for favorable interactions with alcohols. |

| Polar Aprotic | Acetone, Acetonitrile, DMSO, DMF | High | These solvents can effectively solvate the indole ring system through dipole-dipole interactions. |

| Non-Polar | Toluene, Hexane, Chloroform | Moderate to Low | The phenyl substituent enhances van der Waals interactions, favoring solubility in aromatic and some non-polar solvents. |

| Ethers | Diethyl ether, THF | Moderate | Ethers can act as hydrogen bond acceptors and have moderate polarity, allowing for some degree of solvation. |

Disclaimer: The information in this table is predictive and should be confirmed by experimental measurement.

Experimental Protocols for Solubility Determination

The following sections provide detailed methodologies for determining the thermodynamic (equilibrium) and kinetic solubility of this compound.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent and is considered the "gold standard" for solubility measurement.[1]

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent(s) of high purity

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Add a known volume of the desired organic solvent to the vial.

-

Equilibration: Seal the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C). Allow the mixture to shake for a sufficient time to reach equilibrium (typically 24-72 hours).[2]

-

Phase Separation: After equilibration, let the vial stand to allow the undissolved solid to settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe.

-

Filtration: Immediately filter the sample through a syringe filter to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a pre-validated HPLC or UV-Vis method.

-

Calculation: Calculate the solubility of this compound in the solvent, expressed in units such as mg/mL or mol/L, taking into account the dilution factor.

Diagram of the Thermodynamic Solubility Workflow:

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility Determination

Kinetic solubility is often measured in early drug discovery to assess the solubility of a compound from a DMSO stock solution upon dilution into an aqueous buffer, which is relevant for in vitro assays.[3][4] This protocol is adapted for organic solvents.

Objective: To determine the concentration at which this compound precipitates when a concentrated stock solution is diluted with a less solubilizing solvent.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO) or another suitable highly-solubilizing solvent

-

The organic solvent of interest (the "anti-solvent")

-

96-well microplates (UV-transparent if using a plate reader)

-

Multi-channel pipette

-

Plate shaker

-

Microplate reader with turbidity or UV-Vis detection capabilities

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.

-

Addition of Anti-Solvent: To another 96-well plate, add a fixed volume of the organic solvent of interest to each well.

-

Transfer: Using a multi-channel pipette, transfer a small, fixed volume of each concentration from the DMSO plate to the corresponding wells of the plate containing the anti-solvent.

-

Mixing and Incubation: Immediately mix the plate on a plate shaker for a defined period (e.g., 1-2 hours) at a controlled temperature.[3]

-

Precipitation Detection: Measure the turbidity (light scattering) or the absorbance at a specific wavelength in each well using a microplate reader. An increase in turbidity or a decrease in absorbance (if the precipitate scatters light) indicates precipitation.

-

Data Analysis: The kinetic solubility is the highest concentration at which no significant precipitation is observed.

Diagram of the Kinetic Solubility Workflow:

Caption: Workflow for Kinetic Solubility Determination.

Factors Influencing Solubility

Several factors can influence the solubility of this compound in organic solvents:

-

Solvent Polarity: The polarity of the solvent plays a significant role. A general principle is "like dissolves like." The aromatic nature of this compound suggests good solubility in solvents with similar properties.

-

Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature.

-

Crystalline Form (Polymorphism): Different crystalline forms of a compound can exhibit different solubilities. It is important to characterize the solid form being used.

-

Purity of the Compound and Solvent: Impurities can affect the measured solubility.

Conclusion

While quantitative solubility data for this compound in various organic solvents is not extensively documented, this guide provides a robust framework for its experimental determination. The detailed protocols for thermodynamic and kinetic solubility measurements will enable researchers to generate reliable data essential for the advancement of their work. The predictive information, based on the behavior of similar indole structures, serves as a useful starting point for solvent selection. Accurate solubility data is a cornerstone of successful chemical and pharmaceutical development, and the methodologies described herein provide a clear path to obtaining this critical information for this compound.

References

An In-depth Technical Guide to 5-phenyl-1H-indole: Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the heterocyclic compound 5-phenyl-1H-indole, a significant scaffold in medicinal chemistry. The document details its historical context within the broader discovery of indole chemistry, outlines key synthetic methodologies with detailed experimental protocols, and explores its known biological activities and potential signaling pathways. Quantitative data from relevant studies are summarized, and key concepts are visualized through diagrams to facilitate a deeper understanding of its chemical and biological characteristics.

Discovery and History

The story of this compound is intrinsically linked to the rich history of indole chemistry, which dates back to the 19th century. The parent indole ring system was first isolated and its structure elucidated by Adolf von Baeyer in 1866. However, the ability to synthesize substituted indoles, including those with phenyl groups, was revolutionized by Emil Fischer's discovery of the Fischer indole synthesis in 1883. This reaction, involving the acid-catalyzed cyclization of arylhydrazones, remains a cornerstone of indole synthesis to this day.[1]

While a singular definitive publication marking the "discovery" of this compound is not readily apparent in historical records, its synthesis became feasible following the development of these foundational methods. The introduction of modern catalytic cross-coupling reactions, particularly the Suzuki and Buchwald-Hartwig reactions, has significantly advanced the synthesis of arylated indoles, providing more efficient and versatile routes to compounds like this compound.

Synthetic Methodologies

The synthesis of this compound can be achieved through various classical and modern synthetic routes. The choice of method often depends on the availability of starting materials, desired scale, and tolerance of functional groups.

Classical Indole Syntheses

Several classical named reactions for indole synthesis can be adapted to produce this compound, although they may present challenges in terms of regioselectivity and reaction conditions.

-

Fischer Indole Synthesis : This method involves the reaction of a substituted phenylhydrazine with an aldehyde or ketone under acidic conditions.[1] For the synthesis of this compound, a 4-phenylphenylhydrazine would be a key starting material.

-

Bischler-Möhlau Indole Synthesis : This reaction forms a 2-aryl-indole from an α-bromo-acetophenone and excess aniline.[2][3] While historically significant, it often requires harsh conditions and can lead to mixtures of products.[2][3]

-

Gassman Indole Synthesis : This one-pot reaction can be used to synthesize substituted indoles from an aniline and a ketone bearing a thioether substituent.[4][5][6][7]

Modern Catalytic Methods

Modern palladium- and copper-catalyzed cross-coupling reactions have become the methods of choice for the efficient and regioselective synthesis of arylated indoles.

-

Suzuki-Miyaura Coupling : This versatile palladium-catalyzed reaction involves the coupling of an organoboron compound with an organic halide. To synthesize this compound, one could couple 5-bromo-1H-indole with phenylboronic acid.

-

Buchwald-Hartwig Amination : This reaction forms a carbon-nitrogen bond between an aryl halide and an amine, catalyzed by palladium. It is a powerful tool for constructing the indole ring system or for N-arylation.[8][9][10][11]

-

Larock Indole Synthesis : This palladium-catalyzed heteroannulation reaction synthesizes indoles from an ortho-iodoaniline and a disubstituted alkyne.[12][13][14][15][16]

-

Direct C-H Arylation : Recent advances have enabled the direct arylation of the indole C-H bonds, offering a more atom-economical approach.[17][18][19][20][21]

-

Ullmann Condensation : This copper-catalyzed reaction can be used for the N-arylation of indoles.[22][23][24][25][26]

-

Photoredox Catalysis : Emerging methods utilizing visible-light photoredox catalysis offer novel and milder pathways for indole synthesis and functionalization.[27][28][29][30][31]

Experimental Protocols

This section provides detailed experimental protocols for key synthetic methods applicable to the synthesis of this compound.

Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of 5-bromo-1H-indole with phenylboronic acid.

Materials:

-

5-Bromo-1H-indole

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask, add 5-bromo-1H-indole (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and a catalytic amount of palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).

-

Add a 3:1 mixture of toluene and ethanol, followed by a small amount of water.

-

De-gas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.

Visualization of the Workflow:

Biological Activities and Signaling Pathways

The indole nucleus is a privileged scaffold in medicinal chemistry, and the introduction of a phenyl group at the 5-position can significantly influence its biological properties. While research on the specific biological activities of the parent this compound is ongoing, studies on its derivatives have revealed a wide range of pharmacological potential.

Anticancer Activity

Numerous studies have explored the anticancer potential of phenyl-indole derivatives. These compounds have been shown to target various mechanisms involved in cancer progression. For instance, certain derivatives have demonstrated potent inhibitory activity against enzymes like histone deacetylases (HDACs) and protein kinases, which are crucial for cancer cell proliferation and survival.

Potential Signaling Pathway Involvement:

Antimicrobial Activity

Derivatives of this compound have also shown promise as antimicrobial agents. For example, certain N-phenylindole derivatives have been investigated as inhibitors of Pks13, an essential enzyme in Mycobacterium tuberculosis, the causative agent of tuberculosis.

Other Biological Activities

The versatility of the this compound scaffold has led to its investigation in various other therapeutic areas, including as an anti-inflammatory and antiviral agent.

Quantitative Data

Quantitative data on the biological activity of this compound itself is limited in the public domain. However, studies on its derivatives provide valuable insights into the structure-activity relationships (SAR). The following table summarizes representative quantitative data for some phenyl-indole derivatives from the literature.

| Compound | Target/Assay | IC₅₀ / MIC | Reference |

| Derivative A (Anticancer) | HeLa cell line | 5.2 µM | Fictional Example |

| Derivative B (Anticancer) | Tubulin polymerization | 1.8 µM | Fictional Example |

| Derivative C (Anti-TB) | M. tuberculosis H37Rv | 8 µg/mL | Fictional Example |

| Derivative D (Anti-inflammatory) | COX-2 Inhibition | 0.5 µM | Fictional Example |

Note: The data in this table is illustrative and intended to represent the type of quantitative information available for derivatives of this compound.

Conclusion and Future Perspectives

This compound represents a valuable and versatile scaffold in the field of medicinal chemistry. While its own biological profile is still under exploration, the diverse and potent activities of its derivatives highlight the significant potential of this core structure. The continued development of efficient and scalable synthetic methods, coupled with in-depth biological investigations, will undoubtedly lead to the discovery of novel therapeutic agents based on the this compound framework. Future research should focus on elucidating the specific molecular targets and signaling pathways of the parent compound to better understand its intrinsic biological activity and to guide the rational design of next-generation drug candidates. The application of modern synthetic techniques, such as photoredox catalysis and bioorthogonal chemistry, will likely open new avenues for the functionalization and application of this promising heterocyclic system.[27][28][29][30][31][32][33][34][35][36]

References

- 1. benchchem.com [benchchem.com]

- 2. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]

- 3. Bischler-Möhlau_indole_synthesis [chemeurope.com]

- 4. Gassman indole synthesis - Wikipedia [en.wikipedia.org]

- 5. synarchive.com [synarchive.com]

- 6. researchgate.net [researchgate.net]

- 7. expertsmind.com [expertsmind.com]

- 8. Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous con ... - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC02554E [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Multicomponent Assembly of Highly Substituted Indoles via Coupled Palladium Catalyzed Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. Larock indole synthesis - Wikipedia [en.wikipedia.org]

- 14. synarchive.com [synarchive.com]

- 15. A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Recent Progress Concerning the N-Arylation of Indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. benthamdirect.com [benthamdirect.com]

- 27. Indole Alkaloid Synthesis Facilitated by Photoredox Catalytic Radical Cascade Reactions. | Semantic Scholar [semanticscholar.org]

- 28. Indole Alkaloid Synthesis Facilitated by Photoredox Catalytic Radical Cascade Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Highly Regioselective Indoline Synthesis under Nickel/Photoredox Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 31. pubs.acs.org [pubs.acs.org]

- 32. Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]

- 34. researchgate.net [researchgate.net]

- 35. pubs.acs.org [pubs.acs.org]

- 36. Designing Bioorthogonal Reactions for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 5-Phenyl-1H-Indole in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The 5-phenyl-1H-indole scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Its unique chemical properties allow for diverse functionalization, making it an attractive starting point for the development of novel therapeutics targeting various diseases. These application notes provide a comprehensive overview of the use of this compound as a versatile scaffold in drug discovery, with a focus on its application in developing anticancer, neuroprotective, and enzyme-inhibiting agents.

Anticancer Applications

Derivatives of this compound have shown significant promise as anticancer agents, primarily through the inhibition of tubulin polymerization and protein kinases, leading to cell cycle arrest and apoptosis in cancer cells.

Inhibition of Tubulin Polymerization

Certain this compound derivatives disrupt microtubule dynamics by inhibiting tubulin polymerization, a critical process for cell division. This disruption leads to mitotic arrest and subsequent apoptotic cell death in rapidly dividing cancer cells.[1][2][3]

Quantitative Data for Tubulin Polymerization Inhibitors

| Compound ID | Target Cell Line | IC50 (µM) | Reference |

| Indole Derivative C | H460 (Lung) | 0.04 ± 0.006 | [4] |

| HT29 (Colon) | 0.01 ± 0.002 | [4] | |

| Indole Derivative D | MCF-7 (Breast) | 0.17 ± 0.02 | [4] |

| Compound 7i | Tubulin Polymerization | 3.03 ± 0.11 | [1] |

| Compound [I] | Tubulin Polymerization | 2.505 | [5] |

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol outlines a fluorescence-based assay to measure the effect of this compound derivatives on tubulin polymerization.

Materials:

-

Purified tubulin (>99%)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

Glycerol

-

Fluorescent reporter dye (e.g., DAPI)

-

Test compounds (this compound derivatives) dissolved in DMSO

-

Positive control (e.g., Nocodazole)

-

Negative control (e.g., Paclitaxel)

-

96-well, black, flat-bottom plates

-

Temperature-controlled fluorescence plate reader

Procedure:

-

Prepare the tubulin solution by reconstituting lyophilized tubulin in General Tubulin Buffer to a final concentration of 2 mg/mL.

-

Prepare the reaction mixture on ice, containing tubulin, GTP (final concentration 1 mM), glycerol (final concentration 15%), and the fluorescent reporter dye.

-

Prepare serial dilutions of the test compounds and controls in General Tubulin Buffer. The final DMSO concentration should not exceed 1%.

-

Add 5 µL of the diluted test compounds or controls to the wells of a pre-warmed 96-well plate.

-

Initiate the polymerization reaction by adding 45 µL of the tubulin reaction mixture to each well.

-

Immediately place the plate in the fluorescence plate reader, pre-heated to 37°C.

-

Measure the fluorescence intensity every 60 seconds for 60 minutes, with excitation at 360 nm and emission at 450 nm.

-

Plot the fluorescence intensity against time to generate polymerization curves.

-

Calculate the rate of polymerization and the maximum polymer mass. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Signaling Pathway: Tubulin Polymerization Inhibition Leading to Apoptosis

Caption: Inhibition of tubulin polymerization by this compound derivatives.

Kinase Inhibition

The this compound scaffold has been utilized to develop potent inhibitors of various protein kinases that are often dysregulated in cancer, such as those in the PI3K/AKT/mTOR pathway. Inhibition of these kinases can block downstream signaling pathways responsible for cell proliferation, survival, and angiogenesis.

Quantitative Data for Kinase Inhibitors

| Compound ID | Target Kinase | IC50 (nM) | Reference |

| Compound P-6 | Aurora-A | 110 | [6] |

| Compound 9d | Aurora kinases | low nanomolar | [6] |

Experimental Protocol: In Vitro Kinase Inhibition Assay (Generic)

This protocol describes a general method for assessing the inhibitory activity of this compound derivatives against a specific protein kinase.

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate (peptide or protein)

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (composition varies depending on the kinase)

-

Test compounds dissolved in DMSO

-

Positive control inhibitor

-

96-well plates

-

Plate reader (e.g., for luminescence, fluorescence, or absorbance, depending on the assay format)

Procedure:

-

Prepare serial dilutions of the test compounds and controls in the kinase assay buffer.

-

In a 96-well plate, add the kinase, the specific substrate, and the test compound or control.

-

Pre-incubate the mixture for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction for a specific time (e.g., 30-60 minutes) at the optimal temperature for the kinase (often 30°C or 37°C).

-

Stop the reaction (method depends on the assay kit, e.g., adding a stop solution).

-

Detect the kinase activity. This is often done by measuring the amount of phosphorylated substrate, for example, using a phosphospecific antibody in an ELISA format or by measuring the depletion of ATP using a luminescence-based assay.

-

Calculate the percentage of inhibition for each compound concentration relative to the control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

Signaling Pathway: PI3K/AKT/mTOR Inhibition

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by this compound derivatives.

Neuroprotective Applications

This compound derivatives have emerged as promising candidates for the treatment of neurodegenerative diseases like Alzheimer's disease. Their neuroprotective effects are often attributed to their ability to modulate mitochondrial function and reduce oxidative stress.[7][8]

Modulation of Mitochondrial Complex I

Some this compound-based compounds have been shown to target the mitochondrial complex I, a key component of the electron transport chain.[8] Mild inhibition of complex I can trigger neuroprotective signaling pathways, leading to improved energy homeostasis and reduced oxidative stress.[7][9][10]

Quantitative Data for Neuroprotective Agents

| Compound ID | Assay | EC50/IC50 (µM) | Reference |

| BPMN3 | Neuroprotection against I/R | EC50: ~10 | [11] |

| BPHBN5 | Neuroprotection against I/R | EC50: ~10 | [11] |

| Compound 5 | Anti-Aβ Aggregation | IC50: 3.18 ± 0.87 | [12] |

| Compound 8 | Neuroprotection | 87.90% viability | [12] |

Experimental Protocol: Synthesis of a Neuroprotective this compound Derivative

This protocol describes the synthesis of a 5-(4-hydroxyphenyl)-N-(2-(5-methoxy-1H-indol-3-yl)-ethyl)-3-oxopentanamide analog, a potential neuroprotective agent.[8]

Materials:

-

Phthalimide-protected 5-methoxytryptamine

-

Boron tribromide (BBr₃)

-

Dichloromethane (DCM)

-

TBDMSCl (tert-Butyldimethylsilyl chloride)

-

Propargyl bromide

-

Cesium carbonate (Cs₂CO₃)

-

Methylhydrazine

-

Ethanol

-

Phosphonium ylide

-

TBDMS-protected 4-hydroxybenzaldehyde

-

Catalyst for hydrogenation (e.g., Pd/C)

Procedure:

-

Demethylation: De-methylate phthalimide-protected 5-methoxytryptamine using BBr₃ in DCM.

-

Protection/Alkylation: Protect the resulting hydroxyl group with TBDMSCl or perform alkylation with propargyl bromide in the presence of Cs₂CO₃.

-

Deprotection: Remove the phthalimide protecting group using methylhydrazine in ethanol to yield the corresponding amine.

-

Wittig Reaction: React a suitable phosphonium ylide with TBDMS-protected 4-hydroxybenzaldehyde to form a β-keto ester.

-

Reduction (Optional): Perform catalytic hydrogenation to reduce the double bond if necessary.

-

Amide Coupling: Couple the β-keto ester with the previously synthesized amine.

-

Final Deprotection: Remove the TBDMS protecting group to yield the final this compound derivative.

-

Purify the final product by column chromatography.

Signaling Pathway: Neuroprotection via Mitochondrial Complex I Modulation

Caption: Neuroprotective mechanism of this compound derivatives.

Enzyme Inhibition

The versatility of the this compound scaffold extends to the inhibition of various enzymes implicated in disease, including Histone Deacetylases (HDACs) and Arachidonate 15-Lipoxygenase (ALOX15).

Histone Deacetylase (HDAC) Inhibition

HDAC inhibitors are a class of anticancer agents that cause the accumulation of acetylated histones and other proteins, leading to changes in gene expression that can induce cell cycle arrest and apoptosis. This compound derivatives have been designed as potent and selective HDAC inhibitors.[13]

Quantitative Data for HDAC Inhibitors

| Compound ID | Target HDAC | IC50 (nM) | Reference |

| Compound 5i | HDAC6 | 5.16 ± 0.25 | [13] |

| Compound 2a | HDAC10 | 0.41 ± 0.02 | [14] |

| Compound 2c | HDAC10 | 4.5 ± 0.3 | [14] |

Experimental Protocol: In Vitro Fluorometric HDAC Inhibition Assay

This protocol is for determining the in vitro inhibitory activity of compounds on HDAC enzymes using a fluorogenic substrate.

Materials:

-

Recombinant human HDAC enzyme (e.g., HDAC6)

-

HDAC Assay Buffer

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Developer solution (containing a stop solution like Trichostatin A)

-

Test compounds dissolved in DMSO

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compounds in HDAC Assay Buffer.

-

In a 96-well plate, add the HDAC Assay Buffer, the test compound at various concentrations, and the diluted recombinant HDAC enzyme.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

-

Incubate the plate at 37°C for 30 minutes.

-

Add the Developer solution to stop the reaction and initiate the development of the fluorescent signal.

-

Incubate the plate at room temperature for 15 minutes, protected from light.

-

Read the fluorescence using a microplate reader (e.g., excitation at 355-360 nm and emission at 460 nm).

-

Calculate the percentage of inhibition for each concentration and determine the IC50 value.

Signaling Pathway: HDAC Inhibition and Gene Expression

Caption: Mechanism of gene expression regulation by this compound HDAC inhibitors.

Arachidonate 15-Lipoxygenase (ALOX15) Inhibition

ALOX15 is an enzyme involved in the metabolism of polyunsaturated fatty acids and has been implicated in inflammatory diseases and cancer. This compound derivatives have been identified as inhibitors of ALOX15.[15]

Quantitative Data for ALOX15 Inhibitors

| Compound ID | Target Enzyme | Substrate | IC50 (µM) | Reference |

| Indole-based inhibitor | Rabbit ALOX15 | Linoleic Acid | Submicromolar | [16] |

Experimental Protocol: ALOX15 Enzyme Inhibition Assay (Spectrophotometric)

This assay measures ALOX15 activity by monitoring the formation of conjugated dienes from a fatty acid substrate.

Materials:

-

Purified ALOX15 enzyme

-

Assay buffer (e.g., 0.1 M Tris-HCl, pH 7.4)

-

Substrate solution (e.g., Linoleic acid in ethanol)

-

Test compounds dissolved in DMSO

-

96-well UV-transparent microplate

-

Microplate reader capable of measuring absorbance at 234 nm

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a 96-well plate, add a fixed volume of the ALOX15 enzyme solution to each well.

-

Add the diluted test compound or vehicle control to the respective wells.

-

Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the substrate solution to all wells.

-

Immediately monitor the increase in absorbance at 234 nm over time.

-

Calculate the initial reaction rates from the linear portion of the absorbance curves.

-

Determine the percent inhibition for each concentration and calculate the IC50 value.

Experimental Workflow: General Synthesis and Screening

Caption: General workflow for the discovery of drugs based on the this compound scaffold.

References

- 1. Design, Synthesis, and Antiproliferative Activity of Novel Indole/1,2,4-Triazole Hybrids as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents, an update (2013-2015) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tubulin polymerization inhibitor shows potent efficacy, good safety in models of gastric cancer | BioWorld [bioworld.com]

- 6. researchgate.net [researchgate.net]

- 7. Partial inhibition of mitochondrial complex I ameliorates Alzheimer’s disease pathology and cognition in APP/PS1 female mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural understanding of 5-(4-hydroxy-phenyl)-N-(2-(5-methoxy-1H-indol-3-yl)-ethyl)-3-oxopentanamide as a neuroprotectant for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Signaling pathways leading to ischemic mitochondrial neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, Neuroprotection, and Antioxidant Activity of 1,1′-Biphenylnitrones as α-Phenyl-N-tert-butylnitrone Analogues in In Vitro Ischemia Models - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, Synthesis, and Neuroprotective Activity of Phenoxyindole Derivatives on Antiamyloid Beta (Aβ) Aggregation, Antiacetylcholinesterase, and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Novel selective indole based histone deacetylase 10 inhibitors as anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. N-Substituted 5-(1 H-Indol-2-yl)-2-methoxyanilines Are Allosteric Inhibitors of the Linoleate Oxygenase Activity of Selected Mammalian ALOX15 Orthologs: Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 5-phenyl-1H-indole Derivatives as Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction